
2,5-Bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is a complex organic compound that belongs to the class of quinones. Quinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes dodecylamino groups, a methoxy group, and a methyl group attached to the cyclohexadiene-1,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- typically involves multiple steps. One common approach is the reaction of 2,5-dimethoxy-3-methyl-1,4-benzoquinone with dodecylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s quinone structure makes it useful in studying redox reactions and electron transfer processes in biological systems.
Medicine: Quinones, including this compound, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- involves its ability to undergo redox reactions. The quinone structure allows it to participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects such as apoptosis (programmed cell death) and inhibition of cell proliferation. The compound may also interact with specific molecular targets, such as enzymes involved in redox regulation and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-: This compound has dimethylamino groups instead of dodecylamino groups, which may affect its solubility and reactivity.
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(phenylamino)-:
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(hexylmethylamino)-: The hexylmethylamino groups provide different steric and electronic effects compared to dodecylamino groups.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dodecylamino)-3-methoxy-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The long dodecyl chains enhance its hydrophobicity, making it suitable for applications in non-polar environments. The methoxy and methyl groups further modify its reactivity and potential interactions with other molecules.
Propiedades
Número CAS |
70960-80-4 |
|---|---|
Fórmula molecular |
C32H58N2O3 |
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
2,5-bis(dodecylamino)-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H58N2O3/c1-5-7-9-11-13-15-17-19-21-23-25-33-28-27(3)30(35)29(32(37-4)31(28)36)34-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-26H2,1-4H3 |
Clave InChI |
ZFEYJJAHUMSVSO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


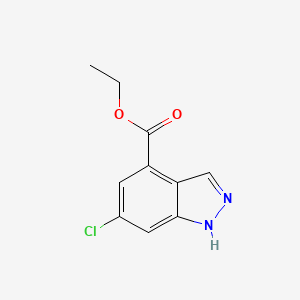
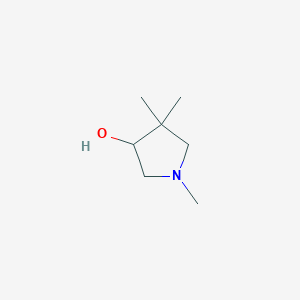
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
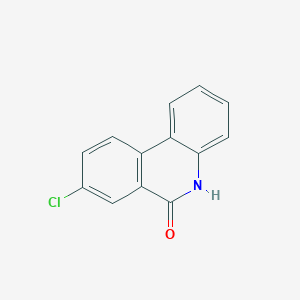
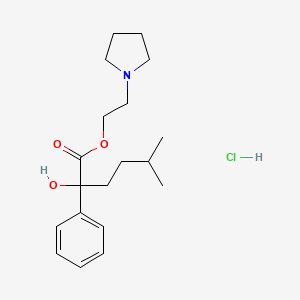
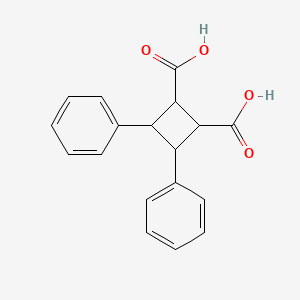
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

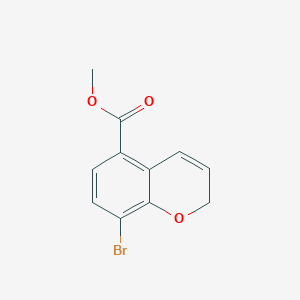

![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)

